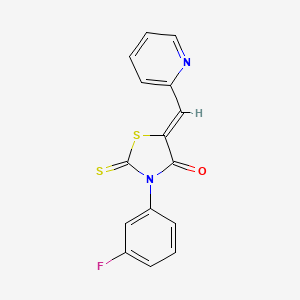
(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazolidinones are known for their antimicrobial and antitumor properties, as well as their applications in the synthesis of various bioactive materials. The presence of a fluorophenyl group and a pyridinylmethylene moiety in the compound suggests that it may exhibit significant biological activities, which could be enhanced upon complexation with metals such as zinc .
Synthesis Analysis
The synthesis of related pyridine thiazole derivatives involves a cyclization reaction between α-haloketone and thioamide. In the context of zinc(II) complexes, the ligands are prepared first and then reacted with corresponding metal salts to form the complexes. These complexes are characterized by X-ray diffraction and elemental analysis, and their crystals are typically obtained by ether diffusion, crystallizing in a monoclinic system . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds suggest a multi-step synthetic route involving the formation of a thiazolidinone core followed by the introduction of substituents at specific positions.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial in determining their biological activity. For instance, the crystal structure of a related compound with a fluorophenyl group and a pyridinylmethylene moiety has been determined by single-crystal X-ray diffraction. The analysis reveals that the rings in the molecule are not coplanar, which could influence the compound's interaction with biological targets. Intramolecular and intermolecular hydrogen bonds, as well as C-H...π interactions, are observed, which can affect the stability and reactivity of the compound .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For example, reactions of thiazolidine compounds with nitrile oxides in pyridine solution can yield a range of products, including Z-3, Z-2,4-dioxo analogues and dioxadiazines. The interconversion routes of these reactions are discussed, and the structures of the synthesized compounds are confirmed by microanalytical and spectral data . These reactions demonstrate the versatility of thiazolidinone derivatives in forming new compounds with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The antimicrobial and antitumor activities of these compounds are often evaluated in vitro, and their efficacy can be compared to that of free ligands. Metal complexes of thiazolidinone derivatives tend to show enhanced biological activity, with some exhibiting specificity for certain bacteria or cancer cell lines. The solubility, crystallinity, and stability of these compounds are important factors that can affect their practical applications in bioactive material development . Additionally, the antifungal activity of thiazolidinone derivatives against various plant pathogens has been demonstrated, with some compounds showing broad-spectrum activity and efficacy comparable to commercial fungicides .
科学的研究の応用
Synthetic Chemistry Applications
Compounds structurally related to "(Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" have been synthesized through various reactions, demonstrating their utility in creating diverse chemical entities. For instance, the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have led to the formation of novel compounds, showcasing the synthetic versatility of thiazolidine derivatives (Kandeel & Youssef, 2001).
Antimicrobial and Antitumor Activity
Research has highlighted the potential antimicrobial and antitumor activities of compounds containing thiazolidin-4-one derivatives. A study on Zinc(II) complexes with pyridine thiazole derivatives demonstrated improved bioactive properties, suggesting these compounds could serve as leads for developing new antimicrobial and anticancer agents (Zou Xun-Zhong et al., 2020). Another study focused on the synthesis and photophysical behavior of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties, which showed significant fluorescence, hinting at potential applications in bioorthogonal chemistry and imaging (Garre et al., 2019).
Development of Novel Bioactive Materials
The synthesis of novel compounds with specific properties, such as antimicrobial and cytotoxic activities, is a key area of research. For instance, a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones demonstrated considerable antibiotic activity against specific strains and showed efficacy in inhibiting certain cancer cell lines, showcasing the potential for developing new therapeutic agents (Feitoza et al., 2012).
特性
IUPAC Name |
(5Z)-3-(3-fluorophenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2OS2/c16-10-4-3-6-12(8-10)18-14(19)13(21-15(18)20)9-11-5-1-2-7-17-11/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPBDAYLCQXUKF-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)
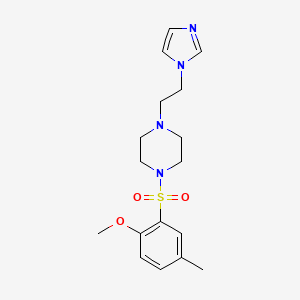

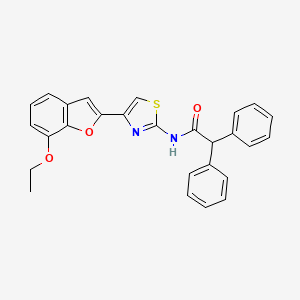
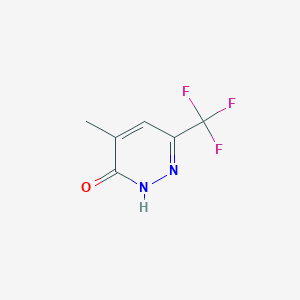
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)
![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2531237.png)
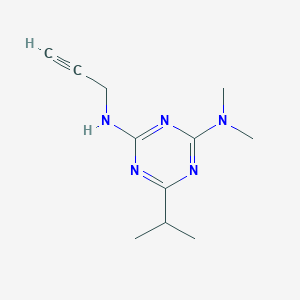
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)